![molecular formula C14H11NO2S B14950918 6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14950918.png)
6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one is a heterocyclic compound that belongs to the class of furopyridines This compound is characterized by a fused furan and pyridine ring system with a phenylsulfanyl group at the 4-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-cyano-4-methoxy-6-methylpyridine with phenylthiol in the presence of a base, followed by cyclization under acidic conditions to form the desired furopyridine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the furan or pyridine rings.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-methyl-1H-furo[3,4-c]pyridine: Similar structure but with a chloro group instead of a phenylsulfanyl group.
4-amino-1H-furo[3,4-c]pyridine: Contains an amino group at the 4-position.
6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Similar core structure with a hydroxyl group at the 7-position.
Uniqueness
6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other substituents, making this compound valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C14H11NO2S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
6-methyl-4-phenylsulfanyl-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C14H11NO2S/c1-9-7-10-8-17-14(16)12(10)13(15-9)18-11-5-3-2-4-6-11/h2-7H,8H2,1H3 |
InChI Key |
LLVOYCYUTFTANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)SC3=CC=CC=C3)C(=O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


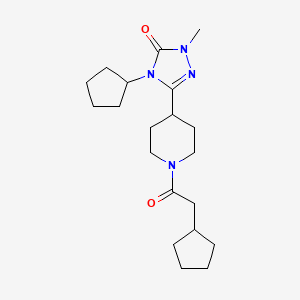
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B14950838.png)

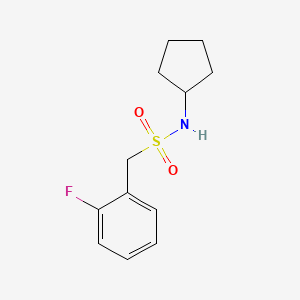
![4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14950843.png)
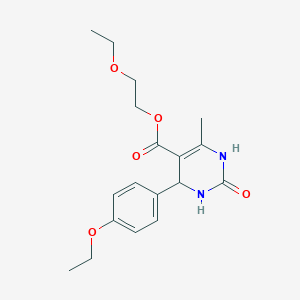

![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B14950857.png)
![(2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B14950863.png)
![N-{4-[(4-{5-[({4-[(naphthalen-1-ylcarbonyl)amino]phenyl}carbonyl)amino]-1H-benzimidazol-2-yl}phenyl)carbamoyl]phenyl}naphthalene-1-carboxamide](/img/structure/B14950882.png)
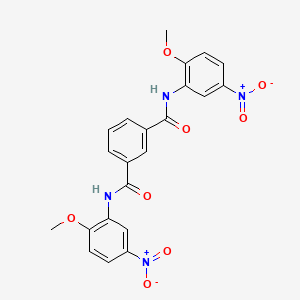
![methyl {(3Z)-3-[2-({[(4-tert-butylphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14950886.png)
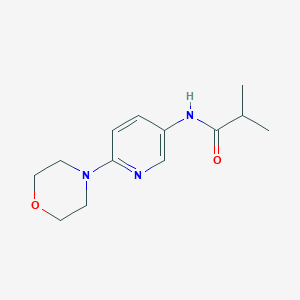
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B14950898.png)
